6-Bromothieno[2,3-d]pyrimidin-4-amine
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Overview
Description
6-Bromothieno[2,3-d]pyrimidin-4-amine, also known as BTP, is a heterocyclic compound with a molecular formula of C6H4BrN3S. It has an average mass of 230.085 Da and a monoisotopic mass of 228.930923 Da .
Synthesis Analysis
A novel synthetic method for 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines was reported . The process starts from 2-aminonicotinonitrile, followed by bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement. A series of 21 new pyrido[2,3-d]pyrimidine derivatives was prepared in high yields (up to 98%). In the last two steps, microwave irradiation was used .Molecular Structure Analysis
The molecular structure of this compound contains a total of 15 bonds; 12 non-H bonds, 7 multiple bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 amidine derivative, 1 secondary amine (aromatic), and 1 Thiophene .Chemical Reactions Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis
This compound has a density of 1.9±0.1 g/cm3, a boiling point of 309.8±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its molar refractivity is 46.4±0.3 cm3, and it has a polar surface area of 54 Å2 .Scientific Research Applications
Kinase Inhibition
6-Bromothieno[2,3-d]pyrimidin-4-amine derivatives have been explored for their potential as kinase inhibitors. For instance, a study by Loidreau et al. (2015) detailed the synthesis of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines, revealing their inhibitory potency against protein kinases like CDK5/p25, CK1δ/ε, GSK3α/β, DYRK1A, and CLK1. This research underlines the compound's specific inhibition of CK1δ/ε and CLK1 kinases (Loidreau et al., 2015). Similarly, Deau et al. (2013) synthesized 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and evaluated their inhibitory activity against Ser/Thr kinases, identifying compounds with specific inhibition towards CLK1 (Deau et al., 2013).
Antihypertensive Activity
A study conducted in 1981 by Bennett et al. examined the antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives. They discovered that certain compounds, such as 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine, effectively lowered blood pressure in spontaneously hypertensive rats (Bennett et al., 1981).
Antimicrobial Activity
Kanawade et al. (2013) explored the synthesis of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives and assessed their antimicrobial activity against various bacteria and fungi. Some compounds showed promising antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Kanawade et al., 2013).
Cancer Research
Devambatla et al. (2016) designed and synthesized 4-substituted 5-methyl-furo[2,3-d]pyrimidines, evaluating their effects as microtubule targeting agents effective against multidrug-resistant cancer cells. Some compounds exhibited potent microtubule depolymerizing activities and circumvented drug resistance mechanisms, offering a promising avenue for cancer treatment (Devambatla et al., 2016).
Corrosion Inhibition
Yadav et al. (2015) studied new pyrimidine derivatives for their inhibitory action against mild steel corrosion in acidic medium. Their findings suggest that these compounds could be effective as corrosion inhibitors, which is vital for industrial applications (Yadav et al., 2015).
Mechanism of Action
Target of Action
The primary target of 6-Bromothieno[2,3-d]pyrimidin-4-amine is Cyt-bd . Cyt-bd is a terminal oxidase in the respiratory chain of Mycobacterium tuberculosis, playing a crucial role in the survival and virulence of the bacteria .
Mode of Action
It is known to inhibit cyt-bd, affecting the respiratory chain of the bacteria . This results in ATP depletion, which can lead to the death of the bacteria .
Biochemical Pathways
The compound affects the respiratory chain pathway in Mycobacterium tuberculosis. By inhibiting Cyt-bd, it disrupts the energy production of the bacteria, leading to ATP depletion .
Pharmacokinetics
Its lipophilicity suggests that it may diffuse easily into cells , which could impact its bioavailability.
Result of Action
The inhibition of Cyt-bd by this compound leads to ATP depletion in Mycobacterium tuberculosis. This can result in the death of the bacteria, providing a potential therapeutic effect against tuberculosis .
Safety and Hazards
Properties
IUPAC Name |
6-bromothieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWIWFFQSVCWSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=NC=NC(=C21)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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